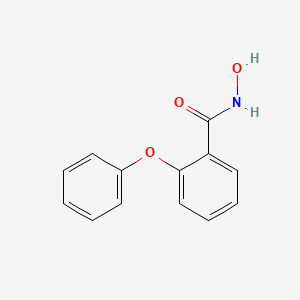![molecular formula C14H15NO B14475050 2-[2-(4-Aminophenyl)ethyl]phenol CAS No. 65246-11-9](/img/structure/B14475050.png)
2-[2-(4-Aminophenyl)ethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Aminophenyl)ethyl]phenol is an organic compound that features both an amino group and a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Aminophenyl)ethyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method requires the presence of strong electron-attracting groups and basic nucleophilic reagents . Another method involves the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement .
Industrial Production Methods
Industrial production of phenolic compounds often involves the oxidation of aryl silanes or the addition of benzene and propene in the Hock process . These methods are scalable and can produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Aminophenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-[2-(4-Aminophenyl)ethyl]phenol has several applications in scientific research:
Chemistry: Used as a monomer in the preparation of poly(amides) and poly(esters).
Biology: Functionalization of graphene nanoplatelets for biological applications.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used in the synthesis of 4-aminostyrene and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-Aminophenyl)ethyl]phenol involves its interaction with molecular targets through its amino and phenolic groups. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of signaling pathways . The compound’s ability to form hydrogen bonds and participate in redox reactions is crucial to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Similar structure but lacks the ethyl group.
4-Aminophenol: Similar structure but with the amino group in a different position.
2-(4-Aminophenyl)ethanol: Similar structure but with an alcohol group instead of a phenol group.
Uniqueness
2-[2-(4-Aminophenyl)ethyl]phenol is unique due to the presence of both an amino group and a phenolic group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications .
Properties
CAS No. |
65246-11-9 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-[2-(4-aminophenyl)ethyl]phenol |
InChI |
InChI=1S/C14H15NO/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h1-4,6-7,9-10,16H,5,8,15H2 |
InChI Key |
NUEYQOSLVMKUHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=C(C=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















